Cas no 1495931-68-4 ((1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide)

(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide structure
1495931-68-4 structure
商品名:(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
CAS番号:1495931-68-4
MF:C7H11N3O2S
メガワット:201.246139764786
MDL:MFCD21702070
CID:5243874
PubChem ID:66142287

(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

    • 1H-Imidazole-5-methanesulfonamide, 1-cyclopropyl-
    • (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
    • MDL: MFCD21702070
    • インチ: 1S/C7H11N3O2S/c8-13(11,12)4-7-3-9-5-10(7)6-1-2-6/h3,5-6H,1-2,4H2,(H2,8,11,12)
    • InChIKey: MLXUFNQMFKIGJW-UHFFFAOYSA-N
    • ほほえんだ: C1N(C2CC2)C(CS(N)(=O)=O)=CN=1

(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-278644-0.25g
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4 95.0%
0.25g
$1104.0 2025-03-19
Enamine
EN300-278644-0.05g
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4 95.0%
0.05g
$1008.0 2025-03-19
Enamine
EN300-278644-1.0g
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4 95.0%
1.0g
$1200.0 2025-03-19
Enamine
EN300-278644-10g
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4
10g
$5159.0 2023-09-09
Enamine
EN300-278644-0.5g
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4 95.0%
0.5g
$1152.0 2025-03-19
Enamine
EN300-278644-2.5g
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4 95.0%
2.5g
$2351.0 2025-03-19
Enamine
EN300-278644-5.0g
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4 95.0%
5.0g
$3479.0 2025-03-19
Enamine
EN300-278644-5g
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4
5g
$3479.0 2023-09-09
Enamine
EN300-278644-1g
(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4
1g
$1200.0 2023-09-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01018082-1g
(1-Cyclopropyl-1H-imidazol-5-yl)methanesulfonamide
1495931-68-4 95%
1g
¥4991.0 2023-04-10

(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide 関連文献

(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamideに関する追加情報

Introduction to (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide (CAS No. 1495931-68-4)

(1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide, identified by its CAS number 1495931-68-4, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of imidazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule, particularly the presence of a cyclopropyl group and a methanesulfonamide moiety, contributes to its distinct chemical properties and reactivity.

The cyclopropyl group in (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide introduces a rigid three-membered ring structure, which can influence the compound's interactions with biological targets. This feature is particularly interesting in the context of drug design, as it can enhance binding affinity and selectivity. Furthermore, the methanesulfonamide moiety is known for its ability to act as a pharmacophore, contributing to various pharmacological effects. The combination of these structural elements makes this compound a promising candidate for further investigation in medicinal chemistry.

In recent years, there has been growing interest in imidazole derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential roles in treating various diseases, including infectious diseases, cancer, and inflammatory conditions. The imidazole core is a common scaffold in many bioactive molecules, and its versatility allows for the design of compounds with tailored properties. (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide exemplifies this versatility, showcasing how structural modifications can lead to novel pharmacological entities.

One of the most compelling aspects of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide is its potential as a lead compound for drug development. The presence of both the cyclopropyl and methanesulfonamide groups suggests that it may exhibit multiple modes of action, which could be advantageous in treating complex diseases. Current research in this area is focused on understanding how these structural features influence biological activity and how they can be optimized for therapeutic use.

Computational studies have played a crucial role in unraveling the potential of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide. Molecular modeling techniques have been employed to predict how this compound might interact with biological targets such as enzymes and receptors. These studies have provided valuable insights into the compound's binding affinity and selectivity, which are critical factors in drug design. Additionally, virtual screening methods have been used to identify potential analogs with enhanced properties.

Experimental validation of computational predictions has also been an important focus. In vitro assays have been conducted to evaluate the biological activity of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide against various targets. These assays have provided evidence of its potential as an anti-inflammatory agent, an antimicrobial agent, and even as a component in anticancer therapies. The results from these experiments are crucial for guiding further optimization efforts.

The synthesis of (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide is another area of active research. Chemists have developed novel synthetic routes that allow for efficient production of this compound in high yields and purity. These synthetic strategies are essential for enabling further exploration of its biological properties and for scaling up production if it proves to be a viable drug candidate.

In conclusion, (1-cyclopropyl-1H-imidazol-5-yl)methanesulfonamide (CAS No. 1495931-68-4) represents a promising compound in pharmaceutical research. Its unique structure combines elements that are known to contribute to biological activity, making it an attractive candidate for further investigation. With ongoing research focusing on computational modeling, experimental validation, and synthetic chemistry, this compound holds significant potential for contributing to the development of new therapeutic agents.

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Amadis Chemical Company Limited
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清らかである:99%
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